GDC-0879

Description

Structure

3D Structure

Propriétés

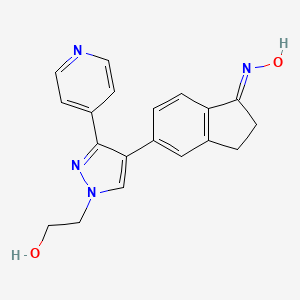

IUPAC Name |

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZZLWQELQORIU-RELWKKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471110 | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230954-03-5, 905281-76-7 | |

| Record name | GDC-0879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0879 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0879: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0879 is a potent and selective small-molecule inhibitor of RAF kinases, with notable activity against the oncogenic B-RafV600E mutation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a thorough understanding for research and development purposes.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of B-Raf kinase[1]. Its primary mechanism involves binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This inhibition leads to the suppression of the canonical RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in B-Raf, most commonly the V600E substitution[2][3][4]. The antitumor efficacy of this compound is strongly correlated with the B-RafV600E mutational status[3][4].

Interestingly, in cellular contexts with wild-type B-Raf, this compound can lead to a paradoxical activation of the MEK/ERK pathway[5]. This phenomenon is attributed to the inhibitor promoting the dimerization of RAF kinases, leading to the transactivation of CRAF by BRAF and subsequent downstream signaling[5]. This context-dependent activity is a critical consideration in the therapeutic application of this compound and related RAF inhibitors.

Quantitative Efficacy Data

The potency and cellular activity of this compound have been characterized across various enzymatic and cell-based assays.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Enzymatic Assay | Purified B-RafV600E | IC50 | 0.13 nM | [2][6][7][8][9] |

| Cellular Assay (pERK Inhibition) | MALME-3M (B-RafV600E) | IC50 | 63 nM | [2][6][8][9] |

| Cellular Assay (pMEK1 Inhibition) | A375 (B-RafV600E) | IC50 | 59 nM | [6][7] |

| Cellular Assay (pMEK1 Inhibition) | Colo205 (B-RafV600E) | IC50 | 29 nM | [6][7] |

| Cellular Viability | Malme3M (B-RafV600E) | EC50 | 0.75 µM | [2][6] |

| In vivo pMEK1 Inhibition | A375 Xenografts | IC50 | 3.06 µM | [2] |

Signaling Pathway and Experimental Workflow

This compound Inhibition of the MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.

Caption: this compound inhibits mutant B-Raf, blocking the MAPK signaling cascade.

Experimental Workflow for Cellular pERK Inhibition Assay

The following diagram outlines a typical workflow for assessing the cellular potency of this compound by measuring the inhibition of ERK phosphorylation.

Caption: Workflow for determining the IC50 of this compound on pERK inhibition.

Experimental Protocols

In Vitro B-RafV600E Kinase Assay

A representative protocol for determining the in vitro inhibitory activity of this compound against purified B-RafV600E involves a substrate phosphorylation assay.

-

Enzyme: Recombinant purified B-RafV600E.

-

Substrate: Inactive MEK1.

-

Assay Buffer: Kinase buffer containing ATP and MgCl2.

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The inhibitor is pre-incubated with the B-RafV600E enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of the MEK1 substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated MEK1 is quantified, typically using an antibody-based detection method such as ELISA or a radiometric assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phospho-MEK1/ERK1/2 Inhibition Assay

This protocol is used to determine the potency of this compound in a cellular context.

-

Cell Lines: B-RafV600E mutant cell lines such as A375 melanoma or Colo205 colorectal carcinoma cells are commonly used[6][7].

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for a short duration, such as 25 minutes[7].

-

Following treatment, the cells are lysed, and total protein concentration is determined.

-

The levels of phosphorylated MEK1/ERK1/2 and total MEK1/ERK1/2 are measured using specific enzyme-linked immunosorbent assay (ELISA) kits[7].

-

The ratio of phosphorylated protein to total protein is calculated for each concentration of this compound.

-

IC50 values are determined by non-linear regression analysis of the dose-response curves[7].

-

In Vivo Xenograft Studies

Preclinical efficacy of this compound is often evaluated in mouse xenograft models.

-

Animal Model: Female athymic nu/nu mice are typically used[7].

-

Tumor Implantation: Human tumor cell lines with the B-RafV600E mutation (e.g., A375) are subcutaneously implanted into the mice.

-

Treatment: Once tumors reach a specified volume, mice are treated with this compound, usually via oral gavage, at various doses (e.g., 15, 25, 50, 100, and 200 mg/kg)[7].

-

Pharmacodynamic Assessment: To assess target engagement, tumor tissues are collected at different time points after this compound administration. The levels of phosphorylated MEK and ERK are then measured by methods such as ELISA or Western blotting to determine the extent and duration of pathway inhibition[3][4]. In this compound-treated mice with B-RafV600E tumors, a sustained pharmacodynamic inhibition of over 90% for 8 hours has been observed[3][6].

-

Efficacy Assessment: Tumor growth is monitored over time, and the antitumor efficacy is determined by comparing the tumor volumes in treated versus vehicle control groups. Improved survival is also a key endpoint[3][6].

Selectivity and Off-Target Profile

This compound exhibits high selectivity for RAF kinases. In a kinase panel screen of 140 kinases, 1 µM of this compound showed over 90% inhibitory activity against RAF kinases[1]. Some off-target activity was observed, with over 50% inhibition of CSNK1D (casein kinase 1 delta)[1][5]. Other minor off-target interactions at higher concentrations have been noted for RSK1 and RIP2K[5].

Preclinical Pharmacokinetics

This compound is orally bioavailable[2][3][8]. Pharmacokinetic studies in preclinical species have shown moderate clearance in mice and monkeys, low clearance in dogs, and high clearance in rats[9][10][11]. The absolute oral bioavailability ranged from 18% in dogs to 65% in mice[9][10][11]. Plasma protein binding was observed to be in the range of 68.8% to 81.9% across various species, including humans[9][10][11].

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of B-Raf, particularly the B-RafV600E mutant. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway is well-established, with demonstrated efficacy in both in vitro and in vivo preclinical models. The paradoxical activation of this pathway in wild-type B-Raf settings highlights the importance of understanding the genetic context for its therapeutic application. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of RAF inhibitors.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. apexbt.com [apexbt.com]

- 3. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GDC-0879: A Technical Guide for the Selective B-Raf V600E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0879 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the B-Raf kinase, with profound specificity for the oncogenic V600E mutant.[1][2] This document provides a comprehensive technical overview of this compound, consolidating key biochemical, cellular, and pharmacokinetic data. It details established experimental protocols for inhibitor evaluation and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound as a chemical probe to investigate RAF signaling and as a benchmark for novel therapeutic development.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the constitutively active B-Raf V600E mutant kinase, a key driver in a significant percentage of melanomas and other cancers.[3] The V600E mutation, a substitution of valine with glutamic acid, mimics phosphorylation in the activation loop, leading to a constitutively active monomeric state independent of upstream RAS signaling.[4] this compound is an ATP-competitive inhibitor that binds to the kinase domain of B-Raf V600E, preventing the phosphorylation of its downstream substrate, MEK1/2.[5] This action effectively blocks the signal transduction cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which, when constitutively active, drives uncontrolled cell proliferation and survival.[3][6]

Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the MAPK pathway.[7][8] This phenomenon is believed to occur because inhibitor binding to one protomer in a RAF dimer can promote the allosteric activation of the other, unliganded protomer.[7][9]

Figure 1: Simplified MAPK signaling pathway highlighting this compound inhibition of B-Raf V600E.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of purified B-Raf V600E with activity in the low nanomolar range. Its cellular activity is demonstrated by the effective inhibition of MEK and ERK phosphorylation in B-Raf V600E mutant cancer cell lines.

Table 1: In Vitro and Cellular Potency of this compound

| Target/Assay | Cell Line | Parameter | Value | Reference |

| Purified B-RafV600E | - | IC50 | 0.13 nM | [1][2] |

| pMEK1 Inhibition | A375 (Melanoma) | IC50 | 59 nM | [1][10] |

| pMEK1 Inhibition | Colo205 (Colorectal) | IC50 | 29 nM | [1][10] |

| pERK Inhibition | MALME-3M | IC50 | 63 nM | [1][2] |

| B-Raf Inhibition | MALME-3M | IC50 | 0.75 µM | [1] |

| Antiproliferative Activity | A375 (Melanoma) | IC50 | 0.5 µM | [1] |

Table 2: Kinase Selectivity Profile

A screen against a panel of 140 kinases at a 1 µM concentration demonstrated high selectivity for RAF kinases.

| Kinase Family | Inhibition at 1 µM | Off-Target Kinase | Inhibition at 1 µM | Reference |

| RAF Kinases | >90% | CSNK1D | >50% | [5] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating oral bioavailability. Significant inter-species variability in clearance and half-life was observed.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-Life (t1/2) (h) | Oral Bioavailability (%) | Reference |

| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | N/A | 65% | [11][12] |

| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | N/A | [11][12] |

| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [11][12] |

| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | N/A | N/A | [11][12] |

Plasma protein binding across mouse, rat, dog, monkey, and human plasma ranged from 68.8% to 81.9%.[11][12] In dogs, absorption was sensitive to gut pH, food, and salt form.[11][12]

Experimental Protocols

Cellular Phospho-MEK (pMEK) Inhibition Assay

This protocol describes a method to determine the in-vitro IC50 of this compound for pMEK inhibition in B-Raf V600E mutant cell lines.[10]

Figure 2: Workflow for a cellular pMEK enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture: Plate B-Raf V600E mutant cells, such as A375 or Colo205, and grow to desired confluency.

-

Compound Treatment: Incubate the cells with a serial dilution of this compound (e.g., from 0.5 nM to 6.75 µM) for a short duration, typically 25 minutes.[10]

-

Lysis: Lyse the cells using an appropriate lysis buffer.

-

Clarification: Centrifuge the cell lysates at high speed (e.g., 16,100 x g) for 30 minutes to pellet cellular debris.[10]

-

Protein Quantification: Determine the total protein concentration of the supernatant.

-

ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of both phosphorylated MEK1 (pMEK1) and total MEK1 in the lysates.[10] Analyze samples in duplicate using a standardized amount of protein per well (e.g., 20 µg).[10]

-

Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve using nonlinear regression analysis.[10]

In Vivo Pharmacodynamic and Efficacy Studies

This protocol outlines a general approach for evaluating the in-vivo activity of this compound in a tumor xenograft model.

Methodology:

-

Model System: Use immunodeficient mice (e.g., female athymic nu/nu) bearing xenograft tumors from a B-Raf V600E mutant cell line (e.g., A375).[2][10]

-

Dosing: Administer this compound orally at various dose levels (e.g., 15, 25, 50, 100, and 200 mg/kg).[2][10]

-

Pharmacokinetic Sampling: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[10] Process blood to plasma and store at -80°C for later analysis of drug concentration.

-

Pharmacodynamic Assessment: At selected time points, harvest tumors to assess the inhibition of the MAPK pathway. This is typically done by measuring pMEK and pERK levels via ELISA or Western blot. In vivo studies have shown sustained pharmacodynamic inhibition (>90% for 8 hours) in B-Raf V600E tumors.[1][13]

-

Efficacy Endpoint: Monitor tumor volume over time to determine the anti-tumor efficacy of the treatment. Animal survival can also be used as a primary endpoint.[1][13]

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for the B-Raf V600E oncogene. The comprehensive data on its biochemical activity, cellular effects, and preclinical pharmacokinetics make it an important compound for studying RAF-MEK-ERK signaling. The detailed protocols provided herein offer a foundation for the consistent and reliable evaluation of this compound and other novel RAF inhibitors in preclinical cancer models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a BRAF Inhibitor, Protects Kidney Podocytes from Death. | Broad Institute [broadinstitute.org]

- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

GDC-0879: A Technical Guide to its Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, with the V600E mutation in the B-Raf gene being a particularly common oncogenic driver.[4] this compound has demonstrated significant anti-tumor efficacy in preclinical models harboring the BRAF V600E mutation, making it a valuable tool for cancer research and a lead compound in the development of targeted therapies.[4][5] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental methodologies associated with this compound.

Structure and Chemical Properties

This compound, also known as AR-00341677, is a synthetic organic small molecule.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | [6] |

| Chemical Formula | C₁₉H₁₈N₄O₂ | [1] |

| Molecular Weight | 334.37 g/mol | [1] |

| CAS Number | 905281-76-7 | [1] |

| SMILES | C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | [1] |

| Appearance | White to light brown solid | [7] |

| Solubility | Soluble in DMSO (>10 mM) | [2] |

| pKa | ~5.1 | [8] |

| Calculated logP | 1.01 | [8] |

| Melting Point | ~224°C | [8] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of B-Raf kinase, with high selectivity for the oncogenic V600E mutant form.[9] Inhibition of B-Raf V600E by this compound blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the suppression of the MAPK signaling cascade.[3][7] This inhibition ultimately results in decreased cell proliferation and tumor growth in BRAF V600E-mutant cancer cells.[4]

Quantitative In Vitro and In Vivo Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |

| B-Raf V600E (purified enzyme) | - | 0.13 nM | [1] |

| pERK Inhibition | Malme-3M | 63 nM | [1] |

| pMEK1 Inhibition | A375 | 59 nM | [1] |

| pMEK1 Inhibition | Colo205 | 29 nM | [1] |

| Cell Viability | Malme-3M | 0.75 µM | [1] |

| Cell Viability | A375 | < 0.5 µM | [1] |

| Cell Viability | Colo205 | < 0.5 µM | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t₁/₂) (h) | Absolute Oral Bioavailability (%) | Reference |

| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | - | 65% | [10] |

| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | - | [10] |

| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [10] |

| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | - | - | [10] |

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Mouse | 68.8 - 81.9 |

| Rat | 68.8 - 81.9 |

| Dog | 68.8 - 81.9 |

| Monkey | 68.8 - 81.9 |

| Human | 68.8 - 81.9 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly performed assays with this compound.

Synthesis and Purification

Purification of this compound is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

General RP-HPLC Purification Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. The specific gradient will depend on the purity of the crude product and the specific column used.

-

Detection: UV detection at wavelengths such as 254 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified product.

In Vitro pMEK1 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of MEK1 in cancer cell lines.

Materials:

-

A375 or Colo205 cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

pMEK1 and total MEK1 ELISA kits

-

Plate reader

Procedure:

-

Cell Seeding: Seed A375 or Colo205 cells in 96-well plates at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified incubation period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, aspirate the media and lyse the cells with an appropriate lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

ELISA: Perform separate sandwich ELISAs for the quantification of phosphorylated MEK1 (pMEK1) and total MEK1 according to the manufacturer's instructions. Normalize the samples to the same total protein concentration.

-

Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each treatment condition. Plot the percentage of pMEK1 inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density.

-

Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model using the A375 human melanoma cell line to evaluate the anti-tumor efficacy of this compound.

Materials:

-

A375 human melanoma cell line

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)

-

Calipers

Procedure:

-

Cell Preparation: Culture A375 cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.

-

Efficacy Evaluation: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., pharmacodynamics).

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma samples.

Materials:

-

Plasma samples from this compound-treated animals

-

Internal standard (e.g., a stable isotope-labeled version of this compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (including a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient is run to separate this compound from endogenous plasma components.

-

Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve by spiking known concentrations of this compound into blank plasma.

-

Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

This compound is a well-characterized and highly selective inhibitor of B-Raf V600E, serving as an indispensable tool for researchers investigating the MAPK signaling pathway and developing novel cancer therapeutics. This guide provides a foundational understanding of its structure, properties, and the experimental methodologies required for its effective use in a research setting. Adherence to detailed and validated protocols is paramount for generating reliable and reproducible data, ultimately contributing to the advancement of cancer biology and drug discovery.

References

- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. 2-{4-[(1Z)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridin-4-yl)-1H-pyrazol-1-yl}ethan-1-ol | C19H18N4O2 | CID 91448975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tarosdiscovery.com [tarosdiscovery.com]

- 9. research.rug.nl [research.rug.nl]

- 10. medchemexpress.com [medchemexpress.com]

GDC-0879: A Technical Guide to a Selective RAF Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0879 is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF serine/threonine kinases, with notable activity against the BRAF V600E mutant.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action within the RAF/MEK/ERK signaling pathway, its preclinical efficacy, and detailed protocols for key experimental assays. The document is intended to serve as a resource for researchers in oncology and drug development investigating the therapeutic potential of RAF inhibition.

Introduction to the RAF/MEK/ERK Pathway and this compound

The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through activating mutations in components like BRAF and RAS, is a hallmark of many human cancers, particularly melanoma.[3]

The BRAF V600E mutation, a single amino acid substitution, results in constitutive activation of the BRAF kinase, leading to uncontrolled cell growth.[2] this compound was developed as a selective inhibitor of RAF kinases, demonstrating significant potency against the BRAF V600E mutant.[1]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of BRAF.[4] It binds to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation and subsequent activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade, leading to a blockade of the signaling pathway and subsequent inhibition of tumor cell proliferation and survival.[1][2]

Interestingly, in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), this compound can paradoxically activate the MAPK pathway. This phenomenon is believed to occur through the induction of RAF dimerization.[5][6]

Data Presentation

In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC50/EC50 | Reference |

| B-Raf (enzyme assay) | Kinase Assay | 0.13 nM | |

| pMEK1 Inhibition (A375 cells) | Cellular Assay | 59 nM | |

| pMEK1 Inhibition (Colo205 cells) | Cellular Assay | 29 nM | |

| pERK Inhibition (cellular) | Cellular Assay | 63 nM | |

| Malme3M (BRAF V600E) | Cellular Viability | 0.75 µM | |

| A375 (BRAF V600E) | Cellular Viability | < 0.5 µM | |

| Colo205 (BRAF V600E) | Cellular Viability | < 0.5 µM | |

| KRAS or NRAS mutant cell lines | Cellular Viability | EC50 > 7.5 µmol/L for 28 of 32 cell lines | [7] |

In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| BRAF V600E xenografts | This compound | >90% pharmacodynamic inhibition of pERK for 8 hours; improved survival | [1] |

| KRAS-mutant xenografts | This compound | Decreased time to progression in some models | [1] |

Preclinical Pharmacokinetics of this compound

| Species | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Oral Bioavailability (F) | Plasma Protein Binding | Reference |

| Mouse | 18.7-24.3 mL/min/kg | 0.49-1.9 L/kg | - | 65% | 68.8-81.9% | [8][9] |

| Rat | 86.9 +/- 14.2 mL/min/kg | 0.49-1.9 L/kg | 0.28 h | - | 68.8-81.9% | [8][9] |

| Dog | 5.84 +/- 1.06 mL/min/kg | 0.49-1.9 L/kg | 2.97 h | 18% | 68.8-81.9% | [8][9] |

| Monkey | 14.5 +/- 2.1 mL/min/kg | 0.49-1.9 L/kg | - | - | 68.8-81.9% | [8][9] |

| Human | - | - | - | - | 68.8-81.9% | [8][9] |

Experimental Protocols

RAF Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against RAF kinases.

Materials:

-

Recombinant active RAF kinase (e.g., BRAF V600E)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

MEK1 (inactive) as a substrate

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add the RAF kinase and the inactive MEK1 substrate in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of the RAF/MEK/ERK pathway in cells treated with this compound by measuring the levels of phosphorylated ERK.

Materials:

-

Cancer cell lines (e.g., A375 with BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., A375)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor size with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like p-ERK western blotting).

Mandatory Visualizations

Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.

Caption: A typical experimental workflow for evaluating this compound.

Caption: Paradoxical activation of the MAPK pathway by this compound.

Conclusion

This compound is a valuable tool for preclinical research into the RAF/MEK/ERK signaling pathway. Its high potency and selectivity for BRAF, particularly the V600E mutant, make it a relevant compound for studying the effects of RAF inhibition in relevant cancer models. However, researchers should be aware of the potential for paradoxical pathway activation in wild-type BRAF contexts. The experimental protocols provided in this guide offer a starting point for the in-depth investigation of this compound and other RAF inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0879 and the Paradoxical Activation of ERK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the RAS-RAF-MEK-ERK pathway, often through mutations in BRAF or RAS, is a common driver of tumorigenesis.[3] this compound was developed to target the BRAF V600E mutation, which is prevalent in various cancers, including melanoma.[4][5] While this compound effectively inhibits ERK signaling and cell proliferation in BRAF V600E-mutant cells, it has been observed to paradoxically activate the ERK pathway in cells with wild-type BRAF and upstream activation of the pathway, for instance, through RAS mutations.[4][6] This phenomenon, known as paradoxical activation, has significant implications for the clinical application of RAF inhibitors and has driven the development of next-generation "paradox breaker" inhibitors.[7][8] This technical guide provides an in-depth exploration of the mechanism behind this compound's paradoxical activation of ERK signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Molecular Mechanism of Paradoxical ERK Activation

The paradoxical activation of the ERK pathway by this compound in BRAF wild-type cells is a complex process rooted in the dimerization of RAF kinases. In cells with an activating RAS mutation, there is an abundance of GTP-bound RAS, which recruits RAF kinases to the cell membrane and promotes their dimerization.[9]

This compound, a type I RAF inhibitor, binds to the ATP-binding pocket of one BRAF protomer within a dimer.[10] This binding event induces a conformational change in the drug-bound protomer that allosterically transactivates the unbound protomer.[11] This transactivation overcomes the inhibitory effect of the drug on the first protomer, leading to a net increase in RAF kinase activity and subsequent phosphorylation of MEK and ERK.[11] This mechanism is particularly pronounced in the context of BRAF-CRAF heterodimers, where the binding of this compound to BRAF can lead to the transactivation of CRAF.[4][6] In contrast, in BRAF V600E mutant cells, the kinase is constitutively active as a monomer and does not rely on RAS-mediated dimerization for its activity.[12] Therefore, in these cells, this compound acts as a straightforward inhibitor.

Several studies have confirmed that this paradoxical activation is dependent on CRAF, as knockdown of CRAF, but not BRAF, can abrogate the this compound-induced increase in MEK phosphorylation in RAS-mutant cells.[6] The stabilization of RAF dimers by this compound has also been demonstrated through various biochemical and biophysical assays.[6][13]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory and paradoxical activating effects of this compound across various cell lines and in vitro assays.

Table 1: In Vitro Kinase and Cellular Inhibition by this compound

| Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| Purified B-Raf V600E | In vitro kinase assay | 0.13 nM | [14][15] |

| pERK Inhibition | A375 (BRAF V600E) | 63 nM | [14] |

| pMEK1 Inhibition | A375 (BRAF V600E) | 59 nM | [14] |

| pMEK1 Inhibition | Colo205 (BRAF V600E) | 29 nM | [14] |

| Cell Proliferation | A375 (BRAF V600E) | 0.3 µM | [6] |

| Cell Proliferation | Malme3M (BRAF V600E) | 0.75 µM | [14] |

| BRAFKD Homodimerization (BRET) | HEK293T cells | 12 nM | [13] |

Table 2: Effect of this compound on Cell Proliferation in BRAF Wild-Type Cell Lines

| Cell Line | Genotype | Effect on Proliferation | EC50 | Reference |

| HCT116 | KRAS mutant | No inhibition | > 20 µM | [6] |

| MeWo | BRAF WT, NRAS WT | No inhibition | > 20 µM | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound's paradoxical activation. Below are representative protocols for key experiments.

Western Blotting for Phospho-ERK (pERK) Analysis

This protocol is for detecting the phosphorylation status of ERK1/2 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HCT116 for paradoxical activation, A375 for inhibition) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[16]

2. Cell Lysis:

-

After treatment, wash cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice by adding 100-200 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the membrane can be stripped of the pERK antibody and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes.

-

Wash thoroughly with TBST and re-block before incubating with a primary antibody against total ERK1/2.

Immunoprecipitation for RAF Dimerization

This protocol is designed to assess the dimerization of BRAF and CRAF in response to this compound.

1. Cell Culture and Treatment:

-

Transfect cells (e.g., HEK293T) with expression vectors for tagged RAF proteins (e.g., FLAG-BRAF and Myc-CRAF).

-

Treat the cells with this compound or vehicle control as described above.

2. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

3. Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

4. Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting as described above, using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the co-immunoprecipitated protein.

In Vitro RAF Kinase Assay

This protocol measures the kinase activity of purified RAF proteins.

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

In a 96-well plate, add the purified RAF enzyme (e.g., recombinant BRAF or CRAF).

-

Add the test compound (this compound) at various concentrations.

-

Add the kinase substrate, which is typically inactive MEK1.

2. Kinase Reaction:

-

Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

3. Detection of MEK Phosphorylation:

-

Stop the reaction by adding EDTA.

-

The amount of phosphorylated MEK can be quantified using several methods:

-

ELISA: Use an antibody specific for phosphorylated MEK.

-

Western Blot: Analyze the reaction products by Western blotting with a phospho-MEK specific antibody.

-

Luminescence-based assay: Use a system like Kinase-Glo that measures the amount of ATP remaining after the kinase reaction.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours.

3. MTT Addition:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

5. Data Analysis:

-

The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

Visualizations of Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: this compound Paradoxical ERK Activation Pathway.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Logic of this compound's Differential Effects.

Conclusion

The paradoxical activation of ERK signaling by this compound in BRAF wild-type cells is a well-documented phenomenon that underscores the complexity of targeting the MAPK pathway. This effect is driven by the drug's ability to promote the transactivation of RAF dimers, a mechanism that is absent in BRAF V600E mutant cells where the kinase signals as a monomer. Understanding this paradoxical mechanism is critical for the interpretation of preclinical and clinical data for RAF inhibitors and has been instrumental in guiding the development of next-generation inhibitors that can overcome this liability. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery.

References

- 1. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RAS-ERK signalling in cancer: promises and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors [elifesciences.org]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 17. researchgate.net [researchgate.net]

GDC-0879 In Vitro Potency (IC50): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information is compiled from various scientific sources to assist researchers and professionals in drug development.

Core Efficacy Data: IC50 and EC50 Values

This compound has demonstrated significant potency against its primary target, the B-Raf V600E mutant, and has shown effects on downstream signaling and cellular viability. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency Against B-Raf Kinase

| Target | IC50 Value | Assay Type | Reference |

| Purified B-Raf V600E | 0.13 nM | Not Specified | [1][2] |

Table 2: Cellular Potency on Downstream Signaling

| Cell Line | Target/Biomarker | IC50 Value | Assay Type | Reference |

| A375 (Melanoma, B-Raf V600E) | pMEK1 Inhibition | 59 nM | ELISA | [1][3] |

| Colo205 (Colorectal Carcinoma, B-Raf V600E) | pMEK1 Inhibition | 29 nM | ELISA | [1][3] |

| Malme-3M (Melanoma, B-Raf V600E) | pERK Inhibition | 63 nM | Not Specified | [2] |

| A375 Xenografts | pMEK1 Inhibition | 3.06 µM | Not Specified | [2] |

Table 3: Cellular Viability and Proliferation

| Cell Line | EC50 Value | Assay Type | Reference |

| Malme-3M (Melanoma, B-Raf V600E) | 0.75 µM | Not Specified | [2][3] |

| A375 (Melanoma, B-Raf V600E) | > 500 nM | CellTiter-Glo | [1] |

| Various Tumor Cell Lines* | < 0.5 µM | Not Specified | [3] |

*A375, 624, SK-MEL-28, Malme3M, C32, 928, 888, G-361, Colo205, Colo206, SW1417, CL34, and Colo201.

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[4][5] In cancer cells harboring the B-Raf V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth. This compound selectively inhibits the mutated B-Raf kinase, thereby blocking downstream signaling.[2]

Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK pathway.[6] This is believed to occur through the induction of B-Raf/C-Raf dimerization.[5]

This compound inhibits the constitutively active B-Raf V600E mutant.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for key assays used to characterize this compound.

B-Raf V600E Kinase Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the kinase activity of the purified B-Raf V600E enzyme.

-

Reagents and Materials : Purified recombinant B-Raf V600E enzyme, MEK1 (substrate), ATP, assay buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

A solution of this compound is serially diluted to create a range of concentrations.

-

The B-Raf V600E enzyme and its substrate, MEK1, are incubated with the different concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated MEK1 or consumed ATP is quantified using a suitable detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cellular pMEK1 Inhibition Assay

This assay determines the potency of this compound in a cellular context by measuring the phosphorylation of a downstream target.

-

Cell Culture : A375 or Colo205 cells, which harbor the B-Raf V600E mutation, are cultured in appropriate media.

-

Compound Treatment : Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 25 minutes).[1]

-

Cell Lysis : After treatment, the cells are lysed to release cellular proteins.

-

ELISA for pMEK1 :

-

Data Analysis : The ratio of pMEK1 to total MEK1 is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of pMEK1 inhibition against the log of the compound concentration.

Workflow for determining the cellular IC50 of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Cell Plating : Cancer cells (e.g., A375) are seeded in opaque-walled multi-well plates.

-

Compound Incubation : The cells are treated with various concentrations of this compound for an extended period (e.g., 96 hours).[1]

-

Reagent Addition : The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement : The luminescence is measured using a luminometer.

-

EC50 Calculation : The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Selectivity Profile

This compound exhibits high selectivity for Raf kinases. In a kinase panel screen of 140 kinases, 1 µM of this compound showed over 90% inhibitory activity against RAF kinases and over 50% inhibition against only one other kinase, CSNK1D.[4] This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [worldwide.promega.com]

- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0879 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular target engagement of GDC-0879, a potent and selective inhibitor of B-Raf kinase. It is designed to furnish researchers and drug development professionals with detailed methodologies and quantitative data to facilitate further investigation and application of this compound.

Introduction to this compound

This compound is a small molecule inhibitor primarily targeting the B-Raf kinase, particularly the V600E mutant, which is prevalent in various cancers.[1][2] Its mechanism of action is ATP-competitive, leading to the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[1][2] Understanding the direct interaction of this compound with its target in a cellular context is crucial for elucidating its therapeutic effects and potential resistance mechanisms. This guide details key experimental approaches to quantify and visualize this target engagement.

Quantitative Data on this compound Cellular Activity

The following tables summarize the in vitro and cellular potency of this compound across various cell lines and experimental readouts.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Target/Process | Cell Line(s) | IC50 Value | Reference(s) |

| B-Raf (V600E) | A375, Colo205 | 0.13 nM | [1] |

| pMEK1 Inhibition | A375 | 59 nM | [1] |

| pMEK1 Inhibition | Colo205 | 29 nM | [1] |

| pERK Inhibition | Malme-3M | 63 nM | [2] |

| pMEK1 Inhibition (in vivo) | A375 xenografts | 3.06 µM | [3] |

Table 2: Cellular EC50 Values for this compound

| Effect | Cell Line(s) | EC50 Value | Reference(s) |

| Inhibition of Cell Viability | Malme-3M (B-Raf V600E) | 0.75 µM | [2] |

| Inhibition of Cell Viability | Various B-Raf V600E mutant tumor cells | < 0.5 µM | [1] |

Signaling Pathways and Mechanism of Action

This compound primarily targets the B-Raf kinase within the MAPK/ERK signaling cascade. However, its interaction with Raf proteins can lead to a phenomenon known as "paradoxical activation" in cells with wild-type B-Raf and active upstream signaling (e.g., Ras mutations).

Inhibition of the MAPK/ERK Pathway in B-Raf V600E Mutant Cells

In cancer cells harboring the B-Raf V600E mutation, the MAPK pathway is constitutively active. This compound binds to the ATP-binding pocket of the mutated B-Raf kinase, inhibiting its activity and subsequently preventing the phosphorylation of downstream targets MEK and ERK. This leads to a reduction in cell proliferation and tumor growth.[4]

Paradoxical Activation of the MAPK Pathway

In cells with wild-type B-Raf and an upstream mutation (e.g., in RAS), some RAF inhibitors can paradoxically activate the MAPK pathway. This occurs because the inhibitor binding to one protomer of a RAF dimer can allosterically activate the other protomer.[1][5] this compound has been shown to induce and stabilize BRAF-CRAF heterodimers, which can lead to this paradoxical activation.[6][7]

Experimental Protocols for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Western Blot-based CETSA

This protocol is a general guideline and should be optimized for the specific cell line and antibody used.

Materials:

-

Cells of interest (e.g., A375)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against B-Raf

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heating:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

-

-

Lysis:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

-

-

Western Blotting:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against B-Raf.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for B-Raf at each temperature for both this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble B-Raf relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

-

NanoBRET™ Assay for BRAF-CRAF Dimerization

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure protein-protein interactions in live cells. It is particularly useful for studying the this compound-induced dimerization of BRAF and CRAF.[9]

Protocol: NanoBRET™ for BRAF-CRAF Interaction

This protocol is adapted from studies specifically investigating this compound's effect on RAF dimerization.[9]

Materials:

-

HEK293 or HCT116 cells

-

BRAF-NanoLuc® fusion vector (donor)

-

CRAF-HaloTag® fusion vector (acceptor)

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

HaloTag® NanoBRET® 618 Ligand (acceptor)

-

NanoBRET® Nano-Glo® Substrate (donor)

-

This compound

-

96-well white assay plates

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 6-well plate.

-

After 24 hours, co-transfect the cells with BRAF-NanoLuc® and CRAF-HaloTag® vectors at an optimized ratio (e.g., 1:1 or 1:10 donor to acceptor) using a suitable transfection reagent.[9]

-

-

Cell Plating and Labeling:

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.

-

Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the recommended concentration.

-

Dispense the cell suspension into a 96-well white assay plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the appropriate wells and incubate for a specified time (e.g., 2 hours) at 37°C.[9]

-

-

Signal Detection:

-

Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >600 nm) using a luminometer capable of filtered luminescence measurements.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio against the concentration of this compound to generate a dose-response curve. An increase in the NanoBRET™ ratio indicates compound-induced dimerization.

-

Western Blotting for Downstream Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, providing an indirect measure of the upstream kinase (B-Raf) activity.

Protocol: pMEK and pERK Western Blot

This is a general protocol; specific antibody concentrations and incubation times may need optimization.

Materials:

-

Cells of interest (e.g., A375, Colo205)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-total MEK1/2, anti-total Erk1/2, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to ~80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

-

Protein Quantification:

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

-

Conclusion

The methodologies and data presented in this guide provide a robust framework for investigating the cellular target engagement of this compound. By employing techniques such as CETSA, NanoBRET™, and western blotting, researchers can gain a detailed understanding of how this B-Raf inhibitor interacts with its target in a complex cellular milieu, its impact on downstream signaling, and the nuances of its mechanism of action, including paradoxical pathway activation. These insights are critical for the continued development and clinical application of this compound and other targeted kinase inhibitors.

References

- 1. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacodynamics of 2- ethan-1-ol (this compound), a Potent and Selective B-Raf Kinase Inhibitor: Understanding Relationships between Systemic Concentrations, Phosphorylated Mitogen-Activated Protein Kinase Kinase 1 Inhibition, and Efficacy | Semantic Scholar [semanticscholar.org]

- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 7. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.com]

GDC-0879: A Technical Guide for Cancer Research Professionals

Introduction

GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor of the RAF family of serine/threonine kinases, with particular potency against B-Raf.[1][2] It has been a critical tool in preclinical cancer research for investigating the role of the RAF-MEK-ERK signaling pathway in tumorigenesis.[3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of B-Raf, most notably the oncogenic B-RafV600E mutant.[3][4] The V600E mutation results in a constitutively active B-Raf protein, leading to aberrant activation of the downstream MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK pathway). This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] By inhibiting B-RafV600E, this compound effectively suppresses the phosphorylation of downstream targets MEK1/2 and ERK1/2, thereby inhibiting tumor cell proliferation.[3]

Interestingly, the cellular context is crucial for the action of this compound. In cells with wild-type B-Raf, this compound can paradoxically activate the MEK/ERK pathway by promoting the formation of RAF dimers.[5] This phenomenon highlights the complexity of RAF signaling and the importance of genetic context in determining the response to targeted inhibitors.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression. This compound acts at the level of B-Raf, preventing the phosphorylation and activation of MEK.

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.